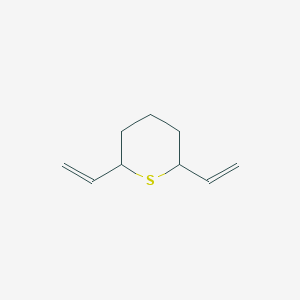
2,6-Diethenylthiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethenylthiane is an organic compound characterized by the presence of two ethenyl groups attached to a thiane ring Thiane is a six-membered ring containing one sulfur atom and five carbon atoms The ethenyl groups are positioned at the 2 and 6 locations on the ring, making this compound a unique derivative of thiane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethenylthiane typically involves the alkylation of thiane with ethenyl halides. One common method is the reaction of thiane with ethenyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diethenylthiane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the ethenyl groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thiols, amines, sodium hydride
Major Products:
Oxidation: Epoxides, diols
Reduction: Alkane derivatives
Substitution: Thioethers, amines
Wissenschaftliche Forschungsanwendungen
2,6-Diethenylthiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 2,6-Diethenylthiane depends on its chemical reactivity. The ethenyl groups can undergo polymerization or cross-linking reactions, leading to the formation of complex structures. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular functions and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylaniline: An aromatic amine with methyl groups at the 2 and 6 positions.
2,6-Dihydroxynaphthalene: A naphthalene derivative with hydroxyl groups at the 2 and 6 positions.
2,6-Dicarboxynaphthalene: A naphthalene derivative with carboxyl groups at the 2 and 6 positions.
Comparison: 2,6-Diethenylthiane is unique due to the presence of ethenyl groups on a thiane ring, which imparts distinct reactivity and properties compared to its analogs
Eigenschaften
CAS-Nummer |
89921-99-3 |
|---|---|
Molekularformel |
C9H14S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
2,6-bis(ethenyl)thiane |
InChI |
InChI=1S/C9H14S/c1-3-8-6-5-7-9(4-2)10-8/h3-4,8-9H,1-2,5-7H2 |
InChI-Schlüssel |
IROHATPJUSGREY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCC(S1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
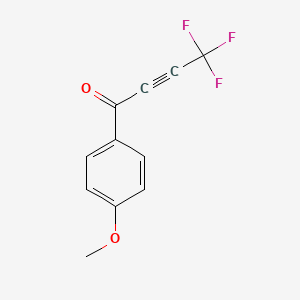
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
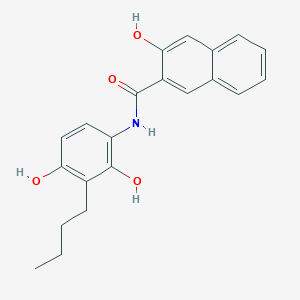

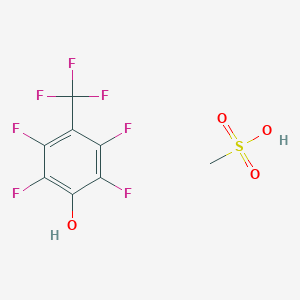

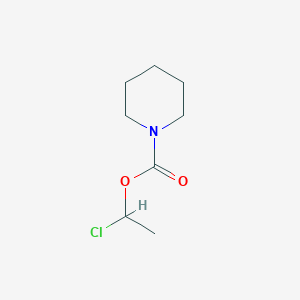
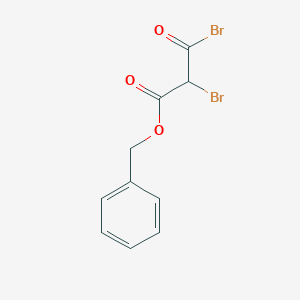
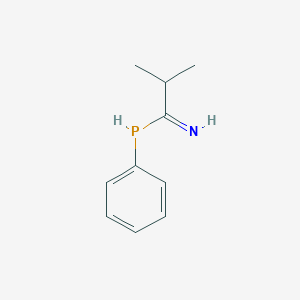
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
